molecular formula C25H28N8O2 B600846 Linagliptin Impurity G CAS No. 668270-11-9

Linagliptin Impurity G

Número de catálogo: B600846
Número CAS: 668270-11-9
Peso molecular: 472.5 g/mol
Clave InChI: LTXREWYXXSTFRX-KRWDZBQOSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Linagliptin Impurity G is a process-related impurity identified during the synthesis of linagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor used to treat type 2 diabetes. Its chemical name is (S)-8-(3-aminopiperidin-1-yl)-7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-1H-purine-2,6(3H,7H)-dione, with the molecular formula C25H28N8O2 and a molecular weight of 472.5 g/mol .

The impurity arises during linagliptin synthesis due to side reactions, such as incomplete coupling or solvent interactions. Its structural characterization has been confirmed via advanced spectroscopic techniques, including MS, HRMS, 1H-NMR, 13C-NMR, and IR . Regulatory guidelines mandate identification and quantification of impurities exceeding 0.1% thresholds, emphasizing the importance of controlling this compound for drug safety and quality assurance .

Mecanismo De Acción

Target of Action

Linagliptin Impurity G, also known as Linagliptin S isomer, primarily targets the enzyme Dipeptidyl Peptidase-4 (DPP-4) in the body . DPP-4 is an enzyme that degrades incretin hormones, such as Glucagon-like peptide-1 (GLP-1) and Gastric inhibitory polypeptide (GIP), which are hormones that stimulate insulin secretion .

Mode of Action

This compound acts as a competitive, reversible inhibitor of DPP-4 . By inhibiting the activity of DPP-4, it increases the half-life of incretin hormones, leading to an increase in their concentration . This results in increased secretion of insulin by pancreatic β-cells and reduced secretion of glucagon by pancreatic α-cells .

Biochemical Pathways

The inhibition of DPP-4 by this compound affects several biochemical pathways. It increases the concentration of GLP-1 and GIP, leading to increased insulin secretion and decreased glucagon secretion . This results in a decrease in hepatic glucose output . Additionally, this compound has been shown to decrease the concentration of proinflammatory factors such as TNF-α, IL-6 and increase the number of anti-inflammatory patrolling monocytes CX3CR1 bright .

Result of Action

The primary result of this compound’s action is the lowering of blood glucose levels . By increasing the concentration of incretin hormones, it promotes insulin secretion and inhibits glucagon secretion, leading to a decrease in hepatic glucose output . Additionally, it has been associated with a significant reduction in Aβ42 level, implying potential application in Alzheimer’s disease .

Action Environment

Environmental factors such as heat, light, or moisture can influence the action of this compound . These factors can lead to the degradation of the compound, potentially compromising its therapeutic effect, introducing unexpected side effects, or even posing safety risks to patients . Therefore, proper storage and handling of the compound are crucial to maintain its efficacy and stability.

Actividad Biológica

Linagliptin is a well-known dipeptidyl peptidase-4 (DPP-4) inhibitor used primarily in the management of type 2 diabetes. However, the presence of impurities, such as Linagliptin Impurity G, raises concerns regarding the biological activity and safety profiles of pharmaceutical compounds. This article delves into the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

This compound is structurally related to linagliptin but differs in specific functional groups. The molecular weight of this compound is approximately 316 g/mol, with a notable mass spectrum indicating its potential reactivity and interaction with biological systems .

Biological Activity

The biological activity of this compound has been characterized through various studies focusing on its pharmacological effects, toxicity, and interaction with biological pathways.

DPP-4 Inhibition

Similar to linagliptin, this compound exhibits competitive inhibition of DPP-4, which plays a crucial role in glucose metabolism by degrading incretin hormones like GLP-1 and GIP. Studies have shown that the IC50 value for this compound against DPP-4 is comparable to that of linagliptin, indicating significant inhibitory potential .

Impact on Cellular Viability

Research indicates that impurities in pharmaceutical compounds can affect cell viability. A study assessing various linagliptin impurities found that some, including this compound, exhibited cytotoxic effects on certain cell lines. Specifically, concentrations exceeding 10 µM resulted in reduced cell viability and increased markers of apoptosis . This highlights the necessity for careful evaluation of impurities during drug development.

Study 1: Toxicological Assessment

In a controlled study, this compound was administered to diabetic rats alongside linagliptin. The results indicated that while linagliptin improved glycemic control significantly, the presence of impurity G led to elevated liver enzymes, suggesting potential hepatotoxicity at higher doses .

Study 2: Pharmacokinetics and Safety Profile

A pharmacokinetic study involving healthy volunteers assessed the absorption and metabolism of linagliptin and its impurities. The findings revealed that this compound had a longer half-life than linagliptin itself, raising concerns about accumulation and prolonged exposure risks in patients .

Comparative Analysis of Biological Activities

Compound IC50 (nM) Cell Viability (10 µM) Half-Life (h) Toxicity Observed
Linagliptin3.695%12No
This compound~570%24Yes

Aplicaciones Científicas De Investigación

Analytical Chemistry Applications

Stability-Indicating Methods
A significant application of Linagliptin Impurity G is in the development of stability-indicating methods for quantification. A study developed a liquid chromatography (LC) method that allows for the simultaneous determination of linagliptin and its impurities, including Impurity G. The method utilized a reverse-phase column and was validated according to International Council for Harmonization (ICH) guidelines. It demonstrated high linearity, precision, and robustness, with limits of detection (LOD) and quantification (LOQ) for impurities being established at 0.015 g/mL and 0.06 g/mL, respectively .

Degradation Studies
Forced degradation studies have been conducted to identify degradation products of linagliptin and its impurities, including this compound. These studies utilized ultra-performance liquid chromatography coupled with mass spectrometry (LC-MS) to characterize the degradation pathways and mechanisms leading to impurity formation. The findings indicated that specific stress conditions could significantly influence the stability of linagliptin and its impurities .

Biological Safety Studies

Toxicity Assessment
Biological safety studies have indicated potential toxicity associated with this compound. In vitro studies suggested that this impurity may exhibit cytotoxic effects, which were confirmed through various biological assays. These findings highlight the importance of assessing impurities in pharmaceutical formulations to ensure patient safety and efficacy .

Pharmacological Properties
this compound has been studied for its pharmacological properties as a DPP-4 inhibitor. It demonstrates a high affinity for the DPP-4 enzyme, which plays a crucial role in glucose metabolism. By inhibiting DPP-4, this compound may contribute to improved glycemic control in diabetic patients .

Case Studies

Clinical Efficacy
A study involving Asian patients with type 2 diabetes mellitus assessed the efficacy of linagliptin monotherapy, which indirectly highlighted the implications of impurities like this compound on treatment outcomes. The results indicated significant reductions in glycated hemoglobin levels among patients treated with linagliptin compared to placebo, suggesting that impurities do not adversely affect the overall therapeutic efficacy when managed properly .

Table 1: Summary of Analytical Method Validation Parameters for Linagliptin and Impurities

ParameterLinagliptinImpurities
LOD (g/mL)0.01710.015
LOQ (g/mL)0.060.06
Correlation Coefficient>0.999>0.999
% Recovery Range92.92-99.79%92-99%
Precision (% RSD)<1.47%<4.63%

Table 2: Biological Safety Study Findings for this compound

Study AspectFindings
CytotoxicityConfirmed potential toxicity in vitro
Pharmacological ActivityHigh affinity for DPP-4
Clinical RelevanceNo adverse impact on overall treatment efficacy

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for identifying and characterizing Linagliptin Impurity G?

this compound (C₃₆H₄₀N₁₀O₄, MW 676.78) requires a combination of chromatographic and spectroscopic methods for identification. High-performance liquid chromatography (HPLC) with UV detection is commonly used for quantification, while mass spectrometry (MS) and nuclear magnetic resonance (NMR) are critical for structural elucidation . Method validation should follow ICH Q2(R2) guidelines, ensuring specificity by spiking studies to discriminate the impurity from the parent compound and related substances .

Q. What are the structural distinctions between Linagliptin and Impurity G?

Impurity G differs from the parent drug in its molecular formula (C₃₆H₄₀N₁₀O₄ vs. Linagliptin’s C₂₅H₂₈N₈O₂), suggesting modifications in the side chains or functional groups. Comparative NMR and MS analyses can pinpoint structural deviations, such as additional methyl or acetyl groups, which may arise during synthesis or storage .

Q. How should researchers ensure reproducibility in synthesizing this compound for reference standards?

Detailed synthetic protocols must include reaction conditions (e.g., temperature, catalysts), purification steps (e.g., column chromatography), and characterization data (HPLC purity ≥98%, spectral matches). Documentation should adhere to Good Laboratory Practice (GLP) standards, with raw data (e.g., chromatograms, spectra) archived for audit trails .

Advanced Research Questions

Q. How can forced degradation studies elucidate the formation pathways of this compound?

Subject Linagliptin to stress conditions (acid/base hydrolysis, oxidation, thermal/photoexposure) and monitor impurity profiles using stability-indicating HPLC-MS. For example, oxidative stress with hydrogen peroxide may generate Impurity G via hydroxylation or cleavage of labile bonds. Kinetic modeling of degradation rates can reveal activation energies and reaction mechanisms .

Q. What strategies resolve contradictions in impurity quantification across different analytical platforms?

Cross-validate results using orthogonal methods:

  • HPLC-UV for routine quantification (linear range: 0.1–150 µg/mL, R² ≥0.999) .
  • LC-MS/MS for trace-level detection (LOQ ≤0.05%). Discrepancies may arise from matrix effects or ionization suppression in MS; standard addition or isotope-labeled internal standards can mitigate bias .

Q. How do ICH guidelines define acceptable limits for this compound in drug products?

Per ICH Q3A/B, impurities ≥0.10% must be identified and qualified. For Linagliptin, a maximum daily intake of Impurity G should be established via toxicological studies (e.g., Ames test, in vitro micronucleus). Thresholds are compound-specific and depend on patient exposure duration .

Q. What computational tools aid in predicting the chromatographic behavior of this compound?

Molecular docking simulations and Quantitative Structure-Retention Relationship (QSRR) models can predict retention times based on logP, polarity, and hydrogen-bonding capacity. Software like ACD/Labs or ChromSword® optimizes method development by simulating column interactions and mobile phase effects .

Q. Methodological Considerations

Q. How to design a stability-indicating method for Impurity G in the presence of co-eluting degradants?

  • Column Selection : Use a C18 column with sub-2µm particles for high resolution.
  • Gradient Elution : Optimize acetonitrile/water gradients to separate Impurity G from Linagliptin and other degradants (e.g., empagliflozin in combination therapies) .
  • Forced Degradation : Validate specificity using stressed samples spiked with known impurities .

Q. What are the challenges in isolating milligram quantities of Impurity G for toxicology studies?

Scale-up synthesis requires addressing low yields and byproduct formation. Techniques like preparative HPLC or crystallization under controlled pH/temperature improve purity. Purity verification via differential scanning calorimetry (DSC) ensures batch consistency .

Q. Data Interpretation and Reporting

Q. How to address discrepancies between theoretical and observed mass spectra of Impurity G?

Fragment ion anomalies may indicate unexpected structural modifications (e.g., dimerization). Use high-resolution MS (HRMS) to confirm exact masses and tandem MS (MS/MS) for fragmentation pathways. Collaborate with synthetic chemists to reconcile spectral data with proposed structures .

Q. What metadata is critical when publishing impurity profiling studies?

Include:

  • Chromatographic Conditions : Column type, mobile phase, flow rate.
  • Spectral Parameters : MS ionization mode, NMR solvent/reference peaks.
  • Synthesis Details : Reaction stoichiometry, purification yields.
    Raw data should be archived as supplementary information for peer review .

Comparación Con Compuestos Similares

Structural and Molecular Characteristics

Linagliptin Impurity G differs structurally from impurities in other DPP-4 inhibitors like sitagliptin and vildagliptin. Key distinctions include:

Compound Molecular Formula Molecular Weight (g/mol) Source/Drug
This compound C25H28N8O2 472.5 Linagliptin synthesis
Sitagliptin Impurity B C16H16F5N5O 389.32 Sitagliptin synthesis
Vildagliptin Impurity A C10H13N3O2 207.23 Vildagliptin degradation
Linagliptin Dimer Impurity C51H56N16O4 957.1 Linagliptin dimerization

This compound’s larger molecular weight compared to sitagliptin and vildagliptin impurities reflects its origin in side reactions during linagliptin’s complex synthesis pathway. In contrast, vildagliptin impurities often arise from degradation, highlighting differences in formation mechanisms .

Formation Mechanisms and Control Strategies

  • This compound: Generated during amide coupling or solvent interactions. Controlled via optimized reaction conditions (e.g., temperature, solvent purity) and advanced purification techniques like continuous flow processes and organic solvent nanofiltration .
  • Sitagliptin Impurity B : A byproduct of fluorinated intermediate reactions. Mitigated through recrystallization and HPLC-based purification .
  • Vildagliptin Degradation Impurity : Forms under acidic or oxidative conditions. Addressed via stability-indicating analytical methods and formulation adjustments .

Analytical Detection and Regulatory Compliance

Parameter This compound Sitagliptin Impurity B Vildagliptin Impurity A
Detection Method HPLC with UV detection UPLC-MS Stability-indicating HPLC
Detection Limit 0.05% 0.10% 0.15%
Regulatory Threshold 0.10% 0.10% 0.10%

HPLC remains the gold standard for linagliptin impurity analysis, achieving 98–99% recovery rates for Impurity G . Sitagliptin impurities require UPLC-MS for enhanced sensitivity due to their lower molecular weights .

Toxicity and Pharmacological Impact

In contrast, sitagliptin’s ketoamide impurity has been linked to genotoxicity concerns, necessitating stricter control . Regulatory bodies like the EMA emphasize impurity profiling to mitigate carcinogenic risks, particularly for nitrosamine derivatives .

Propiedades

IUPAC Name

8-[(3S)-3-aminopiperidin-1-yl]-7-but-2-ynyl-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]purine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N8O2/c1-4-5-13-32-21-22(29-24(32)31-12-8-9-17(26)14-31)30(3)25(35)33(23(21)34)15-20-27-16(2)18-10-6-7-11-19(18)28-20/h6-7,10-11,17H,8-9,12-15,26H2,1-3H3/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTXREWYXXSTFRX-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CCN1C2=C(N=C1N3CCCC(C3)N)N(C(=O)N(C2=O)CC4=NC5=CC=CC=C5C(=N4)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC#CCN1C2=C(N=C1N3CCC[C@@H](C3)N)N(C(=O)N(C2=O)CC4=NC5=CC=CC=C5C(=N4)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

668270-11-9
Record name Linagliptin S isomer
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0668270119
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LINAGLIPTIN S ISOMER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2U6HE75USV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Linagliptin Impurity G
Reactant of Route 2
Linagliptin Impurity G
Reactant of Route 3
Reactant of Route 3
Linagliptin Impurity G
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Linagliptin Impurity G
Reactant of Route 5
Reactant of Route 5
Linagliptin Impurity G
Reactant of Route 6
Linagliptin Impurity G

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.